Cas no 1262019-20-4 (2-Methoxy-3-hydroxy-trans-cinnamic acid)

2-Methoxy-3-hydroxy-trans-cinnamic acid structure
1262019-20-4 structure
商品名:2-Methoxy-3-hydroxy-trans-cinnamic acid
CAS番号:1262019-20-4
MF:C10H10O4
メガワット:194.184003353119
CID:4796049

2-Methoxy-3-hydroxy-trans-cinnamic acid 化学的及び物理的性質

名前と識別子

    • 3-Hydroxy-2-methoxycinnamic acid
    • 2-Methoxy-3-hydroxy-trans-cinnamic acid
    • (2E)-3-(3-hydroxy-2-methoxyphenyl)prop-2-enoic acid
    • インチ: 1S/C10H10O4/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6,11H,1H3,(H,12,13)/b6-5+
    • InChIKey: LLMZGLGURUGRAT-AATRIKPKSA-N
    • ほほえんだ: O(C)C1C(=CC=CC=1/C=C/C(=O)O)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 224
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 66.8

2-Methoxy-3-hydroxy-trans-cinnamic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015016260-250mg
3-Hydroxy-2-methoxycinnamic acid
1262019-20-4 97%
250mg
504.00 USD 2021-05-31
Alichem
A015016260-1g
3-Hydroxy-2-methoxycinnamic acid
1262019-20-4 97%
1g
1,534.70 USD 2021-05-31
Alichem
A015016260-500mg
3-Hydroxy-2-methoxycinnamic acid
1262019-20-4 97%
500mg
855.75 USD 2021-05-31

2-Methoxy-3-hydroxy-trans-cinnamic acid 関連文献

2-Methoxy-3-hydroxy-trans-cinnamic acidに関する追加情報

Introduction to 2-Methoxy-3-hydroxy-trans-cinnamic acid (CAS No. 1262019-20-4)

2-Methoxy-3-hydroxy-trans-cinnamic acid, identified by its Chemical Abstracts Service (CAS) number 1262019-20-4, is a naturally occurring phenolic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its diverse biological activities. This compound, characterized by its methoxy and hydroxy functional groups attached to a trans-cinnamic acid backbone, exhibits remarkable potential in various therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties. The structural features of 2-Methoxy-3-hydroxy-trans-cinnamic acid make it a valuable scaffold for drug design and development, particularly in the synthesis of novel bioactive molecules.

The chemical structure of 2-Methoxy-3-hydroxy-trans-cinnamic acid consists of a phenyl ring substituted with a methoxy group at the 2-position and a hydroxy group at the 3-position, coupled with a trans-configuration of the cinnamic acid side chain. This unique arrangement imparts enhanced reactivity and specificity, making it an attractive candidate for further pharmacological exploration. The compound’s solubility profile and stability under various conditions further contribute to its suitability for pharmaceutical formulations.

Recent advancements in computational chemistry and molecular modeling have highlighted the binding interactions of 2-Methoxy-3-hydroxy-trans-cinnamic acid with several biological targets. Studies indicate that this compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. By inhibiting these enzymes, 2-Methoxy-3-hydroxy-trans-cinnamic acid demonstrates promising anti-inflammatory effects, which are comparable to some well-known nonsteroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects.

In addition to its anti-inflammatory properties, 2-Methoxy-3-hydroxy-trans-cinnamic acid has been shown to possess strong antioxidant capabilities. Reactive oxygen species (ROS) are implicated in various pathological conditions, including oxidative stress-induced diseases such as cancer and neurodegenerative disorders. The phenolic moiety in 2-Methoxy-3-hydroxy-trans-cinnamic acid acts as a potent scavenger of ROS, neutralizing them before they can cause cellular damage. This property has led to investigations into its potential role in preventing or mitigating the progression of these diseases.

The antimicrobial activity of 2-Methoxy-3-hydroxy-trans-cinnamic acid is another area of active research. Preliminary studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. These findings suggest that 2-Methoxy-3-hydroxy-trans-cinnamic acid could be developed into novel antimicrobial agents, particularly in the context of rising antibiotic resistance.

From a synthetic chemistry perspective, 2-Methoxy-3-hydroxy-trans-cinnamic acid serves as an excellent intermediate for the preparation of more complex molecules. Its reactive sites allow for further functionalization via esterification, etherification, or other transformations, enabling the creation of derivatives with tailored biological activities. For instance, researchers have explored its use in synthesizing analogs that enhance specific pharmacokinetic profiles or improve target specificity.

The pharmacokinetic properties of 2-Methoxy-3-hydroxy-trans-cinnamic acid, including its absorption, distribution, metabolism, and excretion (ADME) profiles, have been subjects of detailed investigation. Studies using in vitro and in vivo models suggest that this compound exhibits moderate bioavailability and undergoes biotransformation primarily via phase II metabolism. Understanding these processes is crucial for optimizing drug delivery systems and ensuring therapeutic efficacy.

Recent clinical trials have begun to explore the potential therapeutic applications of 2-Methoxy-3-hydroxy-trans-cinnamic acid in human health conditions. Early-phase studies have shown encouraging results in managing chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound’s ability to modulate inflammatory pathways without significant immunosuppressive effects makes it an attractive candidate for further clinical development.

The role of natural products like 2-Methoxy-3-hydroxy-trans-cinnamic acid in traditional medicine has also been revisited with modern scientific rigor. Ethnobotanical studies have identified several plant species rich in this compound, suggesting that indigenous knowledge systems may hold valuable insights into its therapeutic potential. Integrating traditional knowledge with contemporary scientific approaches could accelerate the discovery and validation of new pharmaceuticals derived from natural sources.

The environmental impact of synthesizing and utilizing 2-Methoxy-3-hydroxy-trans-cinnamic acid is another consideration that merits attention. Green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste generation and reducing reliance on hazardous reagents. Such efforts align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.

In conclusion, 2-Methoxy-3-hydroxy-trans-cinnamic acid (CAS No. 1262019-20-4) represents a multifaceted compound with significant promise in pharmaceutical applications. Its structural features enable diverse biological activities, making it a valuable asset in drug discovery programs targeting inflammation, oxidative stress, and microbial infections. Continued research into its mechanisms of action, pharmacokinetics, and clinical efficacy will further solidify its role as a key player in modern medicine.

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